molecular formula C14H14FNO2 B5621761 1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol

1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol

Cat. No. B5621761
M. Wt: 247.26 g/mol
InChI Key: UBNKXHDLXZBNIP-UHFFFAOYSA-N
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Description

The compound of interest belongs to a broader class of chemicals known for their diverse chemical reactions and potential applicability in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde can yield related compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which further undergoes dehydration to form 1-(p-fluorophenyl)-2-(α-pyridyl)ethene (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Molecular Structure Analysis

X-ray crystallography reveals that 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system with specific unit cell dimensions, showcasing intermolecular hydrogen bonding O-H … N between the oxygen atom of the O-H group and the nitrogen atom of a neighboring pyridine group. The related dehydration product, 1-(p-fluorophenyl)-2-(2-pyridyl)ethene, also crystallizes in the monoclinic system but with different unit cell dimensions, indicating the formation of a trans double bond post-dehydration (Percino et al., 2008).

Chemical Reactions and Properties

2-(Pyridin-2-yl)ethanol has been explored as a protecting group for carboxylic acids, demonstrating the capacity for chemical and thermal cleavage. This versatility highlights the compound's potential in polymer chemistry for creating polymers with specific properties by selective removal of the protecting group (Elladiou & Patrickios, 2012).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallization behavior can be deduced from the synthesis and structural analysis processes. For example, the obtained compounds exhibit specific melting points and solubility characteristics influenced by their molecular structure and intermolecular interactions (Percino et al., 2007).

Chemical Properties Analysis

The chemical behavior, including reactivity towards other compounds and stability under various conditions, is closely linked to the molecular structure. For instance, the presence of a pyridyl group can influence the compound's basicity and its interactions with other chemicals, thereby affecting its chemical properties and potential applications in synthesis and catalysis (Samanta & Biswas, 2015).

properties

IUPAC Name

1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9(17)12-4-3-5-13(16-12)10-6-7-14(18-2)11(15)8-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNKXHDLXZBNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(3-Fluoro-4-methoxyphenyl)pyridin-2-YL]ethanol

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